

methyl adipate synthesis from adipic acid and methanol

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Compound of Interest

Compound Name: Methyl adipate

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An In-depth Technical Guide to the Synthesis of **Dimethyl Adipate** from Adipic Acid and Methanol

Introduction

Dimethyl adipate (DMA) is a key organic compound with the formula $(\text{CH}_2)_4(\text{COOCH}_3)_2$. It is a colorless, transparent liquid widely utilized as an environmentally friendly solvent, a plasticizer, and a crucial intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. [1][2][3] Notably, it serves as a precursor for the production of 1,6-hexanediol, a monomer used in the manufacture of polyurethanes and polyesters. [4] The synthesis of DMA is primarily achieved through the esterification of adipic acid with methanol. [3] This process is a reversible reaction, typically catalyzed by an acid, which drives the formation of the diester. [2]

This technical guide provides a comprehensive overview of the synthesis of **dimethyl adipate**, targeting researchers, scientists, and professionals in drug development. It details the underlying chemical principles, various experimental protocols for both laboratory and industrial scales, and presents key quantitative data for process optimization.

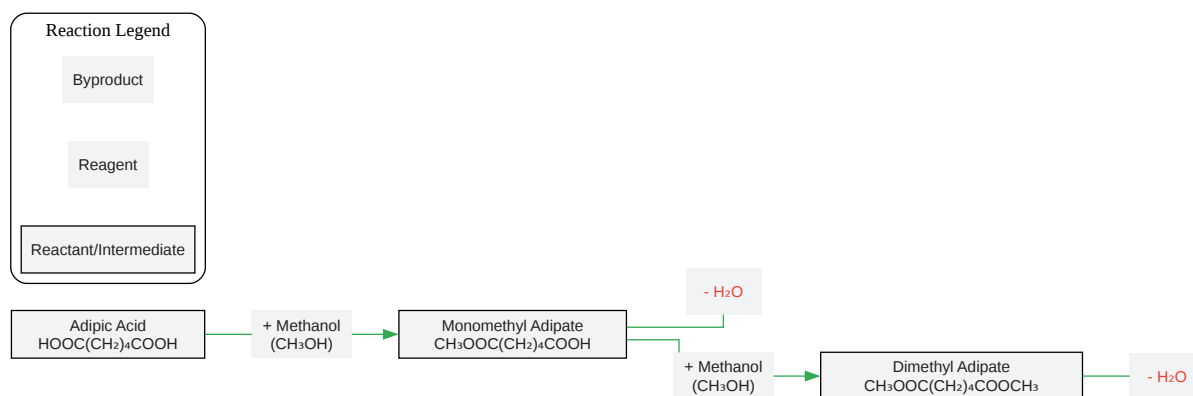
Reaction Principles

The synthesis of **dimethyl adipate** is a classic example of Fischer esterification, where a dicarboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction proceeds in two sequential, reversible steps:

- Mono-esterification: Adipic acid first reacts with one molecule of methanol to form monomethyl adipate and water.
- Di-esterification: Monomethyl adipate then reacts with a second molecule of methanol to yield dimethyl adipate and another molecule of water.

The overall reaction is: $\text{HOOC}(\text{CH}_2)_4\text{COOH} + 2 \text{CH}_3\text{OH} \rightleftharpoons \text{CH}_3\text{OOC}(\text{CH}_2)_4\text{COOCH}_3 + 2 \text{H}_2\text{O}$

To achieve high yields of dimethyl adipate, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of methanol or by removing the water produced during the reaction.[1] Various catalysts can be employed to increase the reaction rate, including homogeneous mineral acids (e.g., sulfuric acid) and heterogeneous solid acid catalysts (e.g., ion-exchange resins).[1][5]



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Caption: Reaction pathway for the two-step esterification of adipic acid.

Experimental Protocols

The synthesis of **dimethyl adipate** can be performed using various methodologies, ranging from small-scale laboratory batch processes to large-scale continuous industrial operations.

Laboratory-Scale Batch Synthesis using a Solid Acid Catalyst

This protocol is based on studies using ion-exchange resins like Amberlyst 15 as a heterogeneous catalyst, which simplifies product purification.^[1]

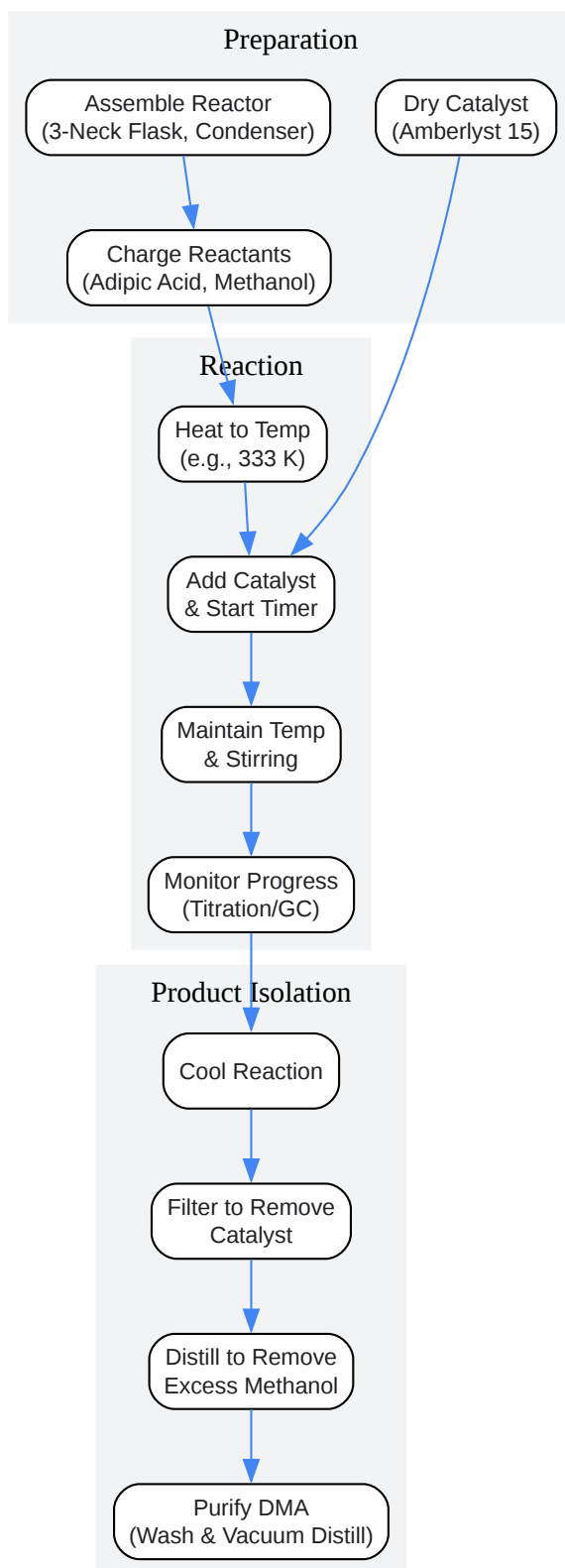
Materials and Equipment:

- Adipic Acid
- Methanol (analytical grade)
- Amberlyst 15 catalyst
- Three-necked round-bottom flask (250 mL)
- Reflux condenser
- Mechanical stirrer or magnetic stirrer with stir bar
- Heating mantle with temperature controller
- Sampling syringe
- Apparatus for titration (burette, flasks) or Gas Chromatograph (GC)

Procedure:

- **Catalyst Preparation:** Dry the Amberlyst 15 catalyst in a vacuum oven at 383 K (110 °C) for at least 3 hours to remove moisture.^[1]
- **Reaction Setup:** Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a port for temperature measurement and sample extraction.

- **Charging Reactants:** Charge the reactor with a pre-determined mixture of adipic acid and methanol. A common molar ratio of methanol to adipic acid is 15:1 or 20:1 to drive the reaction equilibrium forward.^[1]
- **Reaction Initiation:** Begin stirring and heat the mixture to the desired reaction temperature (e.g., 313 K, 323 K, or 333 K).^[1] Once the temperature stabilizes, add a known amount of the dried catalyst (e.g., 5-10% w/w of the total reaction mass) to the flask. This marks the start of the reaction (time zero).^[1]
- **Monitoring the Reaction:** Withdraw small samples at regular intervals. Analyze the samples to determine the concentration of unreacted adipic acid. This can be done by titrating the sample against a standardized alcoholic NaOH solution using phenolphthalein as an indicator.^[1] Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the product mixture.^[1]
- **Product Recovery:** After the reaction reaches the desired conversion, stop the heating and stirring. Allow the catalyst to settle, then separate it from the liquid mixture by filtration.
- **Purification:** The excess methanol can be removed from the filtrate by distillation. The crude product can be further purified by washing with a 5% aqueous NaHCO₃ solution to remove any remaining acid, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, vacuum distillation to obtain pure **dimethyl adipate**.^[5]



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Caption: Workflow for laboratory-scale batch synthesis of **dimethyl adipate**.

Continuous Esterification Process for Industrial Production

Industrial production often employs a continuous process involving pre-esterification followed by a final esterification in a catalytic distillation column to achieve high throughput and efficiency.^{[6][7]}

Equipment:

- Raw material mixing tank
- Pre-esterification reactor (e.g., tubular reactor)
- Catalytic rectifying tower (distillation column packed with a solid acid catalyst)
- Methanol vaporizer and heat exchangers
- Separation and purification units

Procedure:

- **Pre-esterification:** Adipic acid and methanol are mixed and fed into a pre-esterification reactor. This initial reaction is often carried out at elevated temperatures (90-180 °C) and pressures (0.05-3 MPa), sometimes without a catalyst, to achieve a high initial conversion of adipic acid to monomethyl adipate.^{[6][7]} For example, a conversion rate of 97.2% can be achieved at 140 °C.^[4]
- **Catalytic Distillation:** The effluent from the pre-esterification reactor, a mixture of monomethyl adipate, dimethyl adipate, unreacted starting materials, and water, is continuously fed into the upper part of a catalytic rectifying tower.^[6]
- **Countercurrent Reaction:** Vaporized dry methanol is fed into the lower part of the tower. As the methanol vapor rises, it reacts with the descending liquid in a countercurrent fashion within the catalyst bed. This setup combines reaction and separation: the heavier product, dimethyl adipate, moves down the column while the water of reaction is removed overhead with excess methanol, continuously shifting the equilibrium.^{[6][7]}

- **Product Separation:** A stream rich in **dimethyl adipate** is drawn from the bottom of the tower. [8] The overhead vapor, containing methanol and water, is condensed. The methanol can be dehydrated and recycled back into the process.[7]
- **Final Purification:** The crude **dimethyl adipate** from the tower bottom undergoes final purification steps, such as film evaporation, to achieve high purity (e.g., 99.85%).[6]

Quantitative Data Summary

The efficiency of **dimethyl adipate** synthesis is highly dependent on the reaction conditions and the catalytic system used. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Adipic Acid Conversion (Batch Process)

This table presents data from a kinetic study using Amberlyst 15 as the catalyst in a batch reactor.[1]

Parameter	Value	Catalyst Loading (% w/w)	Methanol:Acid Molar Ratio	Adipic Acid Conversion
Temperature	313 K (40 °C)	7	20:1	Increases with time
323 K (50 °C)	7	20:1	Higher than at 313 K	
333 K (60 °C)	7	20:1	Highest rate and conversion	
Catalyst Loading	323 K (50 °C)	5	20:1	Increases with loading
323 K (50 °C)	7	20:1	Higher than at 5%	
323 K (50 °C)	10	20:1	Highest rate	
Molar Ratio	323 K (50 °C)	7	10:1	Increases with ratio
323 K (50 °C)	7	15:1	Highest conversion	
323 K (50 °C)	7	20:1	No significant change from 15:1	

Note: The original study presents data graphically over time. The table summarizes the observed trends.

Table 2: Performance Data from Continuous Esterification Processes

This table compiles data from patents describing continuous production methods.

Process Stage	Temperature (°C)	Pressure (MPa)	Key Metric	Value	Purity (%)	Reference
Pre-esterification	140	Saturated Vapor Pressure	Adipic Acid Conversion	97.2%	-	[6],[4]
Di-esterification	120	4.0	-	-	99.82	[6]
Pre-esterification	150	Saturated Vapor Pressure	Adipic Acid Conversion	97.2%	-	[6]
Di-esterification	120	4.0	-	-	99.85	[6]
Level-one Esterifier	100	0.5	Molar Ratio (Methanol: Acid)	3:1	-	[8]
Rectification Tower	175 (Bottom)	0.04 (Overhead)	-	-	High	[8]
Level-one Esterifier	120	0.8	Molar Ratio (Methanol: Acid)	4:1	-	[8]
Rectification Tower	182 (Bottom)	0.06 (Overhead)	-	-	High	[8]

Conclusion

The synthesis of **dimethyl adipate** from adipic acid and methanol is a well-established and optimized chemical process. For laboratory-scale synthesis, batch reactions using heterogeneous solid acid catalysts like Amberlyst 15 offer a straightforward procedure with simplified catalyst removal.[1] For industrial-scale production, continuous processes featuring pre-esterification followed by catalytic distillation provide superior efficiency, high conversion

rates, and excellent product purity by effectively managing reaction equilibrium.[4][6] The choice of methodology and operating parameters allows for significant control over reaction rates and final product yield, catering to the specific needs of research and large-scale manufacturing.

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